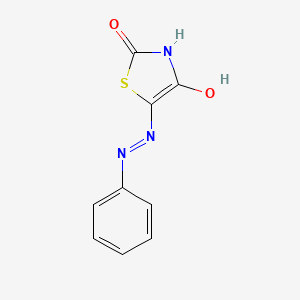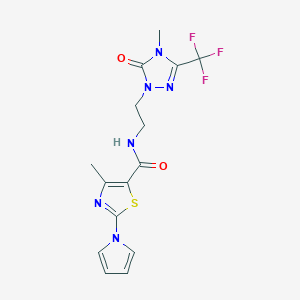
(Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine-2,4-dione derivatives have been extensively studied due to their biological activities and potential as pharmacological agents. The core structure, (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione, is part of a broader class of compounds known for their varied biological activities, including anti-diabetic, anti-cancer, and antimicrobial effects.
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives typically involves Knoevenagel condensation or Claisen condensation reactions. These compounds can be synthesized using different starting materials, such as thiosemicarbazones and 2-arylidenemalononitriles, under conditions like microwave irradiation or conventional heating to yield various substituted thiazolidine-2,4-diones with high yields and good to excellent purities.
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives, including (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione, often features an envelope conformation with distinct geometric and electronic characteristics. The thiazolidine ring can adopt different conformations based on the substitution at the 5-position, impacting the overall molecular geometry and activity.
Chemical Reactions and Properties
These derivatives participate in various chemical reactions, including nucleophilic attacks and cycloadditions, leading to a wide range of products with potential pharmacological activities. The reactivity can be influenced by the substitution pattern on the thiazolidine core and the nature of the reacting partners.
Physical Properties Analysis
Thiazolidine-2,4-dione derivatives exhibit diverse physical properties depending on their structural modifications. These properties include melting points, solubilities, and crystal structures, which are essential for understanding their pharmacokinetic and pharmacodynamic profiles.
Chemical Properties Analysis
The chemical properties of (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione derivatives are influenced by their functional groups and molecular structure. These compounds exhibit varied reactivities and can undergo different chemical transformations, leading to a wide range of biological activities and applications.
For detailed references, you can consult the following scientific papers:
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
- Dual Inhibitor of Signaling Pathways : A derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, acts as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. This compound showed potential in inhibiting cell proliferation, inducing early apoptosis, and arresting cells in the G(0)/G(1) phase in human leukemia U937 cells (Li et al., 2010).
- Anticancer Activity of Indole Derivatives : N-substituted indole derivatives of Thiazolidine-2,4-dione exhibited significant anticancer activity against the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).
- Molecular Modeling Studies for Anti-cancer Agents : Certain thiazolidine-2,4-dione derivatives showed significant cytotoxic activity against breast cancer cells, with the presence of an electron-withdrawing group at the 2 position of the phenyl ring being crucial for enhanced anti-cancer activity (Asati & Bharti, 2018).
- Selective Cytotoxic and Genotoxic Activities : A specific derivative, 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, exhibited potent cytotoxicity against NCI-H292 lung cancer cells without affecting non-tumor cells (Rodrigues et al., 2018).
Antimicrobial Activities
- Antimicrobial Activity of Thiazolidine-2,4-dione Derivatives : Various derivatives were found to be active against bacteria such as Staphylococcus aureus, methicillin-resistant S. aureus, and Escherichia coli (Menteşe et al., 2009).
- Pyrazolyl-2, 4-thiazolidinediones as Antibacterial and Antifungal Agents : These derivatives showed effectiveness against Gram-positive bacteria and notable antifungal activity (Aneja et al., 2011).
Enzyme Inhibitors
- Aldose Reductase Inhibitors : Certain thiazolidine-2,4-dione derivatives demonstrated pronounced activities as aldose reductase inhibitors, which is significant in diabetes management (Sohda et al., 1982).
Eigenschaften
IUPAC Name |
4-hydroxy-5-phenyldiazenyl-3H-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7-8(15-9(14)10-7)12-11-6-4-2-1-3-5-6/h1-5,13H,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZWDIFDQFEDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NC(=O)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2498268.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one](/img/structure/B2498273.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide](/img/structure/B2498275.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)
![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)


![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)